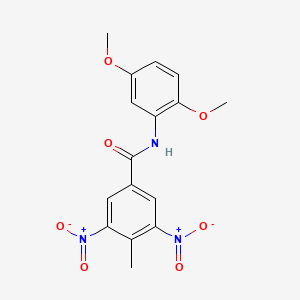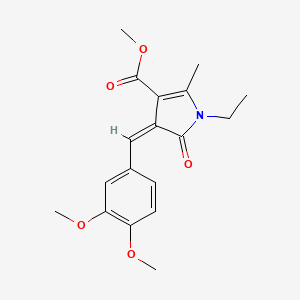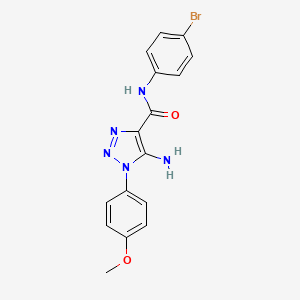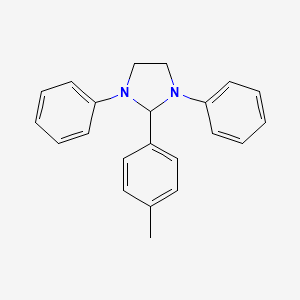![molecular formula C20H21BrN2O4 B5029158 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5029158.png)
1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione, also known as BDDE, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDDE is a pyrrolidine derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is not fully understood, but it is believed to act through modulation of various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to enhance GABAergic neurotransmission, leading to increased inhibition of neuronal activity. Additionally, 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and physiological effects:
1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to have a wide range of biochemical and physiological effects in animal models and in vitro studies. These effects include modulation of neurotransmitter systems, inhibition of pro-inflammatory cytokine release, and modulation of ion channels and receptors. Additionally, 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione in lab experiments is its wide range of biological activities, which make it a versatile tool for investigating various disease states and physiological processes. Additionally, 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to be relatively safe and well-tolerated in animal studies, with few reported side effects. However, one limitation of using 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione in lab experiments is its relatively low potency compared to other compounds with similar biological activities. This may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione. One area of interest is its potential use as a therapeutic agent in various disease states, including arthritis, neuropathic pain, and epilepsy. Additionally, further studies could be conducted to investigate the exact mechanisms of action of 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione, which could lead to the development of more potent and specific compounds. Finally, studies could be conducted to investigate the potential interactions of 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione with other compounds, which could have important implications for its therapeutic use.
Synthesemethoden
1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the reaction of 4-bromobenzaldehyde with 1-(3,4-dimethoxyphenyl)propan-2-amine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with succinic anhydride to yield 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. For example, 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to exhibit potent anti-inflammatory effects in animal models of arthritis, as well as analgesic effects in models of neuropathic pain. Additionally, 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been investigated for its potential use as an anticonvulsant agent, with promising results in animal models of epilepsy.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4/c1-26-17-8-3-13(11-18(17)27-2)9-10-22-16-12-19(24)23(20(16)25)15-6-4-14(21)5-7-15/h3-8,11,16,22H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQFJILSFNVXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-oxazepane](/img/structure/B5029089.png)
![N-(2-hydroxy-5-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5029090.png)

![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5029106.png)

![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5029116.png)


![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-1-naphthylbenzamide](/img/structure/B5029129.png)

![N-(3-methoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5029140.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride](/img/structure/B5029146.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-fluorophenyl)glycinamide](/img/structure/B5029161.png)